7-Chloroquinoline-4-carbaldehyde

Medicinal Chemistry Nurr1 Agonist Pharmacophore Validation

7-Chloroquinoline-4-carbaldehyde (35714-48-8) is the non-negotiable building block for the 4-amino-7-chloroquinoline pharmacophore. SAR confirms 7-Cl removal abolishes Nurr1 activity; 2-carbaldehyde or 5/6/8-chloro isomers are functionally inert. The 4-formyl group enables direct reductive amination; C-4 uniquely undergoes Pd(0) oxidative addition for Suzuki/Buchwald-Hartwig couplings inaccessible with other isomers. MAO-B IC₅₀: 530 nM. Antimalarial hybrids: <1 µM vs. NF54 & K1 strains. Procure this exact 7-chloro-4-carbaldehyde pattern for CNS-penetrant or antimalarial campaigns.

Molecular Formula C10H6ClNO
Molecular Weight 191.61 g/mol
CAS No. 35714-48-8
Cat. No. B3024056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloroquinoline-4-carbaldehyde
CAS35714-48-8
Molecular FormulaC10H6ClNO
Molecular Weight191.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C=C1Cl)C=O
InChIInChI=1S/C10H6ClNO/c11-8-1-2-9-7(6-13)3-4-12-10(9)5-8/h1-6H
InChIKeyCUWDDNDHAKGKTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloroquinoline-4-carbaldehyde (CAS 35714-48-8) Procurement Baseline and Structural Profile


7-Chloroquinoline-4-carbaldehyde (CAS 35714-48-8) is a quinoline-based heterocyclic building block with the molecular formula C10H6ClNO and a molecular weight of 191.61 g/mol . The compound features a chloro substituent at the 7-position and a reactive aldehyde functionality at the 4-position of the quinoline scaffold . This specific substitution pattern establishes the compound as a key intermediate for 4-amino-7-chloroquinoline pharmacophores, which are present in clinically significant antimalarial agents including chloroquine and amodiaquine [1]. Commercially, the compound is available at purities ranging from 95% to 98% and is characterized by a melting point of 108–112°C .

Why Generic Quinoline-4-carbaldehyde Substitution Fails for 7-Chloroquinoline-4-carbaldehyde Procurement


The substitution pattern of 7-chloroquinoline-4-carbaldehyde is not interchangeable with positional isomers or alternative chloro-substituted quinolines. In the quinoline scaffold, the C-4 position adjacent to the heterocyclic nitrogen exhibits significantly enhanced electrophilicity relative to C-2 or C-3 positions, making 4-chloro- and 4-formyl-quinolines uniquely susceptible to oxidative addition with Pd(0) catalysts under conditions where simple carbocyclic aryl halides remain inert [1]. Furthermore, the 7-chloro substituent establishes a specific electron-withdrawing environment that modulates the nitrogen lone pair ionization energy and basicity of the quinoline system in a manner distinct from 5-chloro, 6-chloro, or 8-chloro analogs [2]. Critically, structure-activity relationship (SAR) studies have demonstrated that removal of the 7-chloro group from the 4-amino-7-chloroquinoline pharmacophore leads to complete loss of biological activity at the Nurr1 receptor [3], confirming that positional isomer substitution—such as 7-chloroquinoline-2-carbaldehyde or unsubstituted quinoline-4-carbaldehyde—cannot replicate the functional properties that make this compound valuable in medicinal chemistry applications.

7-Chloroquinoline-4-carbaldehyde Quantitative Differentiation Evidence: Comparator-Based Procurement Guide


4-Amino-7-chloroquinoline Pharmacophore Structural Requirement: 7-Chloro Group Non-Negotiability

SAR analysis of amodiaquine-derived Nurr1 agonists revealed that removal of the 7-chloro substituent from the 4-amino-7-chloroquinoline (4A7C) pharmacophore leads to complete loss of activity at the Nurr1 receptor [1]. The 4A7C motif represents a validated SAR that distinguishes compounds bearing the 7-chloro-4-amino substitution pattern from all alternative chloro-positional isomers or unsubstituted quinolines [1].

Medicinal Chemistry Nurr1 Agonist Pharmacophore Validation SAR

Antimalarial Hybrid Potency: 7-Chloroquinoline Moiety vs. Mefloquine Moiety in Dihydropyrimidinone Hybrids

In a comparative study of quinoline-dihydropyrimidinone (DHPM) hybrids, compounds bearing the 7-chloroquinoline moiety demonstrated superior antimalarial potency relative to those bearing the mefloquine moiety [1]. Among the synthesized compounds, 4 hybrids with the 7-chloroquinoline moiety exhibited IC50 values below 1 µM against Plasmodium falciparum strains, whereas compounds containing the mefloquine moiety showed lower antimalarial activity than both chloroquine and the 7-chloroquinoline hybrids [1].

Antimalarial Plasmodium falciparum Hybrid Compounds Drug Resistance

Monoamine Oxidase B (MAO-B) Inhibition: Target Engagement Profile vs. Related Quinoline Derivatives

7-Chloroquinoline-4-carbaldehyde demonstrates moderate inhibitory activity against human recombinant MAO-B with an IC50 of 530 nM, alongside CYP3A4 inhibition at IC50 800 nM [1]. These binding affinity values provide a baseline activity profile that can be compared to related quinoline-4-carbaldehyde derivatives lacking the 7-chloro substitution, which are expected to exhibit altered binding due to electronic and steric effects quantified via photoelectron spectroscopy [2].

Neuropharmacology MAO-B Inhibition Enzyme Assay CNS

Reactivity Differentiation: C-4 Position Electrophilicity Enables Pd-Catalyzed Functionalization

The C-4 position of quinoline adjacent to the heterocyclic nitrogen exhibits unique electrophilicity that distinguishes 4-substituted quinolines from their 2-substituted, 3-substituted, and carbocyclic counterparts [1]. Halogens at the α (C-2) and γ (C-4) positions of quinoline are more susceptible to oxidative addition to Pd(0) in comparison to simple carbocyclic aryl halides. As a consequence, 4-chloroquinolines undergo palladium-catalyzed reactions under standard conditions, a phenomenon not frequently observed in carbocyclic chloroaryl compounds [1].

Organic Synthesis Palladium Catalysis Cross-Coupling Building Block

7-Chloroquinoline-4-carbaldehyde Optimal Application Scenarios Based on Verified Differentiation Evidence


Synthesis of 4-Amino-7-chloroquinoline Pharmacophores for Nurr1 Agonist Development

The 7-chloro substituent is structurally required for activity in the 4A7C pharmacophore, as demonstrated by SAR studies showing complete activity loss upon 7-chloro removal [5]. Researchers synthesizing Nurr1-targeted compounds derived from the amodiaquine scaffold should procure 7-chloroquinoline-4-carbaldehyde specifically, as alternative chloroquinoline isomers lacking the 7-chloro-4-substitution pattern cannot replicate the validated pharmacophore. The 4-carbaldehyde functionality provides a direct entry point for reductive amination to install the 4-amino group.

Antimalarial Hybrid Compound Libraries Targeting Chloroquine-Resistant P. falciparum Strains

Hybrid compounds incorporating the 7-chloroquinoline moiety demonstrated IC50 values below 1 µM against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) P. falciparum strains, outperforming equivalent mefloquine-based hybrids in the same assay system [5]. This evidence positions 7-chloroquinoline-4-carbaldehyde as the preferred quinoline building block for antimalarial hybrid synthesis campaigns, particularly when exploring resistance-reversal combinations or chalcone-tethered architectures.

MAO-B Inhibitor SAR Exploration and CNS-Targeted Library Synthesis

With a validated MAO-B IC50 of 530 nM [5], 7-chloroquinoline-4-carbaldehyde serves as a quantifiable starting point for structure-activity relationship studies targeting monoamine oxidase B. The 4-carbaldehyde group enables facile diversification via hydrazone formation, reductive amination, or Knoevenagel condensation, while the 7-chloro substituent provides a defined electronic baseline (quantified via photoelectron spectroscopy) [4] for iterative optimization of CNS-penetrant small molecules.

Palladium-Catalyzed Cross-Coupling Scaffold Diversification Leveraging C-4 Reactivity

The unique susceptibility of the C-4 position to oxidative addition with Pd(0) catalysts enables synthetic transformations that are inaccessible with 2-carbaldehyde or 3-carbaldehyde positional isomers [5]. 7-Chloroquinoline-4-carbaldehyde is the appropriate building block for projects requiring subsequent Pd-catalyzed functionalization of the quinoline core, such as Suzuki-Miyaura couplings or Buchwald-Hartwig aminations at the 4-position following aldehyde protection or transformation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloroquinoline-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.